Faropenem Related Compound 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

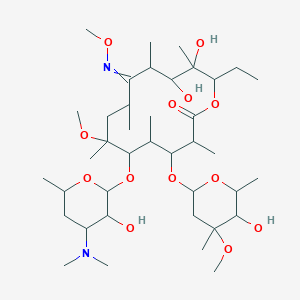

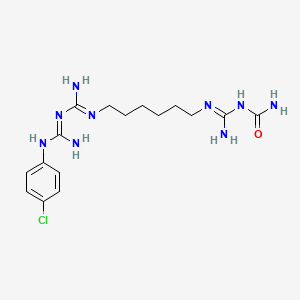

Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .

Synthesis Analysis

The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis

The molecular formula of this compound is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis

Faropenem, the parent compound of this compound, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Applications De Recherche Scientifique

Antibacterial Activity

Faropenem, a new oral beta-lactam agent with a penem structure, demonstrates significant in vitro activity against a broad range of pathogens, including aerobic and anaerobic bacteria. Studies have shown its efficacy against skin and soft tissue infections from animal and human bites, inhibiting a majority of aerobic isolates, including all Pasteurella spp. and Eikenella corrodens, and most anaerobic isolates at low concentrations (Goldstein et al., 2002). Faropenem is also effective against lower respiratory tract pathogens, displaying susceptibility patterns comparable to other beta-lactams and fluoroquinolones for pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis (Walsh et al., 2003).

Pharmacokinetics

Population pharmacokinetics of faropenem have been studied in healthy human volunteers and patients. These studies have revealed that faropenem exhibits high stability to beta-lactamase and strong antibacterial activity against gram-positive and gram-negative bacteria, except for Pseudomonas aeruginosa and anaerobic bacteria (Hirooka et al., 2005).

Antimicrobial Properties

Comparative studies on the antimicrobial properties of faropenem against anaerobic pathogens involved in systemic infections have demonstrated its high activity and bactericidal properties against beta-lactamase-positive and -negative anaerobes, with significant post-antibiotic effects (Milazzo et al., 2003).

Cross-Resistance Concerns

Research indicates potential concerns for the development of carbapenem cross-resistance due to structural similarities between faropenem and carbapenems. Studies have examined if in vitro development of faropenem resistance in Escherichia coli isolates would result in cross-resistance to carbapenems, particularly in isolates producing CTX-M-15 type extended spectrum beta-lactamase (ESBL) enzymes (Gandra et al., 2020).

Effectiveness Against Tuberculosis

Recent studies have shown that faropenem is a potential candidate for alternative therapy of drug-resistant tuberculosis. Its ability to efficiently kill Mycobacterium tuberculosis, even in the absence of clavulanate, and its superior activity against nongrowing but metabolically active cells make it a promising candidate for tuberculosis therapy (Dhar et al., 2014).

Binding Affinities and Morphological Impact

Faropenem demonstrates high binding affinity to high-molecular-weight penicillin-binding proteins (PBPs) but low affinity to low-molecular-weight PBPs. This affinity is reflected in its pronounced bactericidal effect, causing morphological changes in both gram-positive and gram-negative bacteria (Dalhoff et al., 2003).

Mécanisme D'action

Target of Action

Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.

Pharmacokinetics

Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .

Result of Action

The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Faropenem Related Compound 1, like Faropenem, is expected to interact with various enzymes, proteins, and other biomoleculesFaropenem is known to inhibit the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme

Cellular Effects

Faropenem has shown efficacy in treating community-acquired infections including uncomplicated skin and skin structure infections

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported UTI persistence or recurrence after faropenem treatment

Dosage Effects in Animal Models

One study indicated that bacteriostasis was associated with %f T > MICs ranging from 8.6 to 17%, whereas 2-log10 kill was seen at values ranging from 12 to 28%

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic belonging to the penem group

Transport and Distribution

Faropenem is transported via Npt1 with a Michaelis-Menten constant of 0.77 ± 0.34 mM in a sodium-independent but chloride ion-sensitive manner

Subcellular Localization

Faropenem is known to be an orally active beta-lactam antibiotic

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 1 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ethyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid using ethyl chloroformate in the presence of sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the pyrrolizine ring using sodium borohydride in methanol to form the corresponding pyrrolidine intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to form the corresponding pyrrolidine carboxylic acid intermediate.", "Step 4: Formation of Faropenem Related Compound 1 by reaction of the pyrrolidine carboxylic acid intermediate with sodium hydroxide and sodium chloride in water." ] } | |

Numéro CAS |

106560-32-1 |

Formule moléculaire |

C16H29NO4SSi |

Poids moléculaire |

359.56 |

Apparence |

White to light brown powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)